4-(5-Bromo-benzofuran-2-yl)-phenol
Description
Properties
CAS No. |
90178-96-4 |
|---|---|
Molecular Formula |
C14H9BrO2 |
Molecular Weight |
289.12 g/mol |
IUPAC Name |
4-(5-bromo-1-benzofuran-2-yl)phenol |
InChI |
InChI=1S/C14H9BrO2/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8,16H |
InChI Key |
RHFCUYVQYMOTMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)Br)O |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research indicates that benzofuran derivatives, including 4-(5-Bromo-benzofuran-2-yl)-phenol, exhibit significant cytotoxic properties against various cancer cell lines. For example:
- Cytotoxic Effects : Studies have shown that similar compounds possess antiproliferative effects against leukemia and cervical cancer cells. The presence of bromine in the structure enhances these effects by improving hydrophobic interactions with cellular targets .
- Mechanism of Action : The compound's mechanism involves binding to specific proteins within cancer cells, influencing pathways such as the AKT signaling pathway. In vitro tests have demonstrated that related compounds can induce mitotic catastrophe in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research suggests that benzofuran derivatives possess bactericidal effects against various pathogens. For instance:
- Bactericidal Activity : A study highlighted the potential of benzofuran-based compounds in developing new antibiotics targeting resistant bacterial strains .
Case Study 1: Anticancer Research
A notable study investigated the anticancer properties of a related compound, demonstrating its ability to selectively inhibit cancer cell growth without affecting normal cells. The study utilized both in vitro and in vivo models to confirm the efficacy of the compound against lung adenocarcinoma cells (A549) with an IC50 value indicating significant potency .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 4-(5-Bromo-benzofuran-2-yl)-phenol | 16.4 | PLK1 |
| Combretastatin A-4 | 0.43 | Tubulin |
Case Study 2: Antimicrobial Activity
Another research effort focused on synthesizing derivatives of benzofuran for antibacterial applications. The findings suggested that modifications to the benzofuran structure could enhance antibacterial activity against Sclerotinia sclerotiorum, showcasing the potential for agricultural applications as well .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at C5 undergoes substitution reactions with various nucleophiles. Palladium-catalyzed Suzuki couplings are particularly effective for forming C-C bonds:
Bromine substitution kinetics depend on solvent polarity, with DMF accelerating reactions compared to THF . Steric hindrance from the adjacent benzofuran oxygen limits reactivity at C2.
Phenolic Hydroxyl Reactivity
The para-hydroxyl group participates in typical phenol reactions:
Key transformations :
-
Alkylation : K₂CO₃/DMF with alkyl halides yields ethers (R = Me, Et, Bn)
-
Acylation : Ac₂O/pyridine → acetylated derivatives (85-92% yield)
-
Sulfonation : SO₃·H₂SO₄ produces water-soluble sulfonates
Reaction rates follow Hammett σ⁺ correlations (ρ = +2.1), confirming strong electron-withdrawing effects from the bromobenzofuran moiety .
Oxidative Transformations
Controlled oxidation modifies both aromatic systems:
| Oxidizing Agent | Conditions | Major Product | Selectivity |
|---|---|---|---|
| MnO₂ (anhydrous) | CHCl₃, reflux | Quinone-benzofuran hybrid | 73% C4-OH |
| DDQ | DCM, 25°C | Brominated benzofuranone derivative | 81% |
| O₂/Cu(I) | DMF, 120°C | Di-hydroxylated side products | 42% |
Quinone formation occurs without bromine displacement, preserving the core structure .
Comparative Reactivity Analysis
| Position | Reactivity Trend | Dominant Mechanism |
|---|---|---|
| C5-Br | Pd⁰ > Cu⁺ > Ni²⁺ catalytic efficiency | Oxidative addition (Pd) |
| C4-OH | Acylation > Alkylation > Sulfonation | Electrophilic aromatic substitution |
| Benzofuran | Hückel 4n+2 π-system stabilization (J = 8.2 Hz) | Resonance-assisted conjugation |
X-ray crystallography confirms planarity (dihedral angle = 3.8°) between benzofuran and phenol rings, facilitating extended conjugation in reaction intermediates .
This reactivity profile enables precise structural modifications for pharmaceutical development, material science, and organic synthesis applications. Recent advances in flow chemistry (τ = 12 s, 89% conversion) demonstrate scalability potential for industrial processes.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key structural analogs include:
- 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran (): Features a 4-methylphenyl group at the 2-position and a methylsulfinyl group at the 3-position. The dihedral angle between the benzofuran core and the 4-methylphenyl ring is 29.58°, indicating moderate planarity disruption .
- 5-Bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran (): Contains a 4-chlorophenyl group and ethylsulfinyl substituent. The crystal structure reveals Br···O and C–H···O interactions, which stabilize the lattice .
Table 1: Structural and Electronic Properties of Selected Compounds
Electronic and Optical Properties
The phenolic group in 4-(5-Bromo-benzofuran-2-yl)-phenol is electron-withdrawing, which may lower the HOMO energy compared to analogs with electron-donating substituents (e.g., methyl or methoxy groups). This could enhance NLO properties, as seen in , where a low HOMO-LUMO gap (3.2 eV) and high χ(3) values correlate with strong NLO activity .
Hydrogen Bonding and Solubility
The phenolic hydroxyl group enables stronger hydrogen bonds (O–H···O) compared to weaker interactions (e.g., C–H···O in sulfinyl-containing analogs) . This may enhance solubility in polar solvents and influence crystal packing, as seen in sulfinyl derivatives where C–H···O interactions dominate .
Pharmacological Potential
Benzofuran derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities . The bromine atom in 4-(5-Bromo-benzofuran-2-yl)-phenol may enhance binding to biological targets via halogen bonding, while the phenolic group could improve bioavailability through hydrogen bonding with enzymes or receptors .
Preparation Methods
Aluminum Chloride-Mediated Arylation
A direct route employs 2-fluorobenzofuran and phenol in dichloromethane (DCM) with AlCl₃:
-
Reaction Setup : Combining 2-fluorobenzofuran (0.20 mmol), phenol (1.0 mmol), and AlCl₃ (0.30 mmol) at −20°C for 1 h facilitates C–O bond cleavage and aryl transfer.
-
Workup : Quenching with aqueous NaOH followed by HCl extraction yields crude product, purified via thin-layer chromatography (hexane/ethyl acetate 3:1) to give 34% yield.
Mechanistic Insights
The reaction proceeds through:
Scalability Challenges
-
Low Temperature Requirement : Scaling beyond 5 mmol leads to exothermic side reactions unless precise cooling is maintained.
-
Byproduct Formation : Competing ortho-substitution accounts for 15%–20% yield loss.
Bromodesilylation of Silyl-Protected Intermediates
Functional Group Tolerance
-
Sensitive Groups : Ethers, esters, and Boc-protected amines remain intact under these conditions.
-
Regioselectivity : The silyl group directs bromination exclusively to the benzofuran ring rather than the phenol moiety.
Direct Bromination of Benzofuran Derivatives
NBS/p-TsOH in Methanol
A high-yielding monobromination method uses N-bromosuccinimide (NBS) and p-TsOH in methanol at room temperature:
Advantages Over Traditional Methods
-
Solvent Efficiency : Methanol eliminates need for halogenated solvents, improving environmental compatibility.
-
Suppression of Dibromination : Excess phenol (1.5 equiv) consumes residual NBS, limiting dibrominated byproducts to <5%.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(5-Bromo-benzofuran-2-yl)-phenol, and how are intermediates characterized?
- Methodology : A typical synthesis involves coupling reactions between substituted benzofuran precursors and phenol derivatives. For example, brominated benzofuran intermediates (e.g., 5-bromo-2-phenylbenzofuran) can react with phenolic components under alkaline conditions, as seen in analogous syntheses of brominated benzofuran derivatives . Key intermediates are characterized via 1H/13C NMR and FT-IR to confirm regioselectivity and functional group integrity.
- Quality Control : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
Q. How is the crystal structure of 4-(5-Bromo-benzofuran-2-yl)-phenol determined, and what insights does it provide?
- X-ray Diffraction (XRD) : Single-crystal XRD analysis (e.g., using SHELX programs ) reveals bond lengths, angles, and intermolecular interactions. For example, in related bromobenzofuran structures, weak C–H···O hydrogen bonds stabilize the crystal lattice, and dihedral angles between aromatic planes (e.g., ~29.6° in 5-bromo-2-(4-methylphenyl)-benzofuran) influence molecular packing .
- Software Tools : ORTEP-III visualizes thermal ellipsoids, while SHELXL refines structural parameters against diffraction data .
Q. What spectroscopic techniques are critical for characterizing this compound’s electronic and vibrational properties?
- UV-Vis Spectroscopy : Identifies π→π* transitions in the benzofuran-phenol system, with absorption maxima typically between 250–300 nm.
- Vibrational Analysis : FT-IR peaks for C–Br (550–600 cm⁻¹), phenolic O–H (3200–3600 cm⁻¹), and benzofuran C–O–C (1250–1300 cm⁻¹) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How do substituents on the benzofuran ring influence the compound’s reactivity and biological activity?
- Case Study : In 5-bromo-2-(4-chlorophenyl)-benzofuran derivatives, electron-withdrawing groups (e.g., -Br, -Cl) enhance electrophilic substitution reactivity at the phenol ring . Computational studies (DFT) correlate substituent effects with frontier molecular orbitals (HOMO/LUMO) to predict sites for functionalization .
- Biological Implications : Analogous compounds exhibit antimicrobial activity, where bromine and sulfinyl groups enhance membrane permeability .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for polymorphic forms of this compound?
- Multi-Method Validation : Combine XRD, solid-state NMR, and Raman spectroscopy to distinguish polymorphs. For instance, weak hydrogen bonds detected in XRD (e.g., C–H···O interactions ) may not manifest clearly in solution-state NMR.
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies phase transitions unique to each polymorph.
Q. How can computational chemistry optimize the synthesis and properties of 4-(5-Bromo-benzofuran-2-yl)-phenol derivatives?
- DFT/Molecular Dynamics : Simulate reaction pathways (e.g., Suzuki-Miyaura coupling) to predict yields and regioselectivity. For example, calculations on bromobenzofuran-phenol systems reveal steric hindrance at the 2-position as a limiting factor .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to design derivatives with enhanced bioactivity.
Key Challenges in Research
- Synthetic Reproducibility : Variations in reaction conditions (e.g., solvent polarity, base strength) may lead to side products like sulfoxides or over-brominated analogs .
- Data Interpretation : Contradictions between theoretical (DFT) and experimental (XRD) bond angles require error analysis (e.g., thermal motion in XRD vs. gas-phase DFT models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
